molecular formula C21H20N2O4 B5452235 2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL ACETATE

2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL ACETATE

Cat. No.: B5452235
M. Wt: 364.4 g/mol
InChI Key: OUQZWAUVMDANNG-WOJGMQOQSA-N
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Description

2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL ACETATE is a complex organic compound with a unique structure that includes a methoxy group, a pyrazole ring, and an acetate ester

Preparation Methods

The synthesis of 2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL ACETATE typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone.

    Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using a methylating agent such as dimethyl sulfate.

    Acetylation: The final step involves the esterification of the hydroxyl group with acetic anhydride to form the acetate ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form a hydroxyl group, resulting in a dihydro derivative.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL ACETATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and analgesic drugs.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammation or pain signaling. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-METHOXY-4-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENYL ACETATE can be compared with similar compounds such as:

    2-METHOXY-4-METHYLPHENOL: This compound has a similar methoxy group but lacks the pyrazole ring and acetate ester, making it less complex and potentially less versatile.

    4-METHOXYACETOPHENONE: This compound contains a methoxy group and an acetyl group but lacks the pyrazole ring, resulting in different chemical and biological properties.

Properties

IUPAC Name

[2-methoxy-4-[(E)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-13-5-8-17(9-6-13)23-21(25)18(14(2)22-23)11-16-7-10-19(27-15(3)24)20(12-16)26-4/h5-12H,1-4H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQZWAUVMDANNG-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)C)OC)/C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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